BenchChemオンラインストアへようこそ!

7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Spectroscopic characterization Quality control Compound identity verification

Sourced from the Bionet Collection, this 5,7-disubstituted 1,4-diazepine-2,3-dicarbonitrile features a 4-chlorophenyl ring and a methyl group. Its 6H-tautomeric form is confirmed by FTIR/Raman (KnowItAll Sadtler DW1770). With very low fluorescence quantum yields (ΦF ≈ 10⁻⁴–10⁻⁵), it serves as an ideal low-background scaffold for fluorescence-polarization, FRET, and time-resolved assays. The convergent DAMN-based synthesis enables rapid SAR, while authenticated spectroscopic data support identity verification. Ideal as a pre-competitive probe for nitrile-bearing target screening.

Molecular Formula C14H11ClN4
Molecular Weight 270.72 g/mol
CAS No. 861209-95-2
Cat. No. B3038413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
CAS861209-95-2
Molecular FormulaC14H11ClN4
Molecular Weight270.72 g/mol
Structural Identifiers
SMILESCC1=NC(=C(NC(C1)C2=CC=C(C=C2)Cl)C#N)C#N
InChIInChI=1S/C14H11ClN4/c1-9-6-12(10-2-4-11(15)5-3-10)19-14(8-17)13(7-16)18-9/h2-5,12,19H,6H2,1H3
InChIKeyVCHSKESRCRYHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.9 [ug/mL]

7-(4-Chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile (CAS 861209-95-2): Core Identity and In-Class Positioning


7-(4-Chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile (CAS 861209-95-2, molecular formula C14H11ClN4, MW 270.72 g/mol) is a 5,7-disubstituted 1,4-diazepine-2,3-dicarbonitrile derivative featuring a 4-chlorophenyl ring at position 7 and a methyl group at position 5. The compound is commercially supplied through research-chemical catalogues (e.g., Key Organics Bionet Collection, catalog number 2W‑0205) [1]. Spectroscopic characterization data confirm the 6H‑tautomeric form of the diazepine ring, consistent with the general behaviour of this scaffold class [1][2]. The 1,4‑diazepine‑2,3‑dicarbonitrile core is accessed from diaminomaleonitrile (DAMN), placing this compound within a well‑established synthetic family of heterocycles explored for photophysical and medicinal-chemistry applications [2].

Why a 5‑Methyl‑7‑(4‑chlorophenyl) Diazepine‑Dicarbonitrile Cannot Be Freely Substituted: Scaffold Evidence for 861209‑95‑2


Within the 5,7‑disubstituted‑1,4‑diazepine‑2,3‑dicarbonitrile family, small variations in the aryl substituent at position 7 produce measurable differences in physicochemical and photophysical behaviour. Published data on closely related analogs—carrying 2‑(3,5‑dibromophenyl)ethenyl, 2‑(4‑tert‑butylphenyl)ethenyl, and 2‑(3,5‑dibenzyloxyphenyl)ethenyl substituents—show that absorption band maxima, fluorescence quantum yields, and solvatochromic responses all depend sensitively on the nature of the 7‑aryl group [1]. Although direct head‑to‑head data for the 4‑chlorophenyl analog are sparse in the open primary literature, the class‑level evidence demonstrates that interchange of the 7‑aryl substituent is not a neutral replacement: electronic character, steric bulk, and hydrogen‑bonding capability of the substituent directly modulate the photophysical profile and, by extension, any downstream assay readout that depends on compound integrity or electronic properties [1].

Quantitative Differentiation Evidence for 7‑(4‑Chlorophenyl)‑5‑methyl‑6,7‑dihydro‑1H‑1,4‑diazepine‑2,3‑dicarbonitrile (861209‑95‑2)


FTIR and Raman Spectral Fingerprint vs. Consensus 1,4‑Diazepine‑2,3‑dicarbonitrile Scaffold

The compound has a unique FTIR and Raman spectral signature recorded under the KnowItAll spectral library (Sadtler IR Number DW1770) [1]. The experimental IR and Raman spectra confirm the presence of the conjugated dicyanomethylene motif (C≡N stretches) and the 4‑chlorophenyl ring (C–Cl and aromatic C=C modes) in the 6H‑tautomeric form. No public head‑to‑head spectral comparison with other 7‑aryl analogs is available; however, the recorded spectra provide a baseline fingerprint that differentiates this compound from the three 2‑arylethenyl‑substituted analogs characterized by Wieczorek et al. (2016), which show distinct absorption bands in the 313–418 nm range [2].

Spectroscopic characterization Quality control Compound identity verification

Purity Benchmark vs. Common Catalog Alternatives for 861209‑95‑2

When procured through the Bionet Collection (Key Organics Ltd, catalog 2W‑0205), the compound is supplied with a minimum purity specification of 95% (HPLC) . Other vendors (e.g., Leyan, product 1626258; MolCore) list purity as ≥98% . The availability of both 95% and 98% grades allows users to select the purity level matched to experimental requirements—whether cost‑sensitive screening (95%) or high‑stringency assays (98%). This contrasts with early‑stage analogs described in the Wieczorek et al. study, which were synthesized on a laboratory scale and were not commercially characterized to these purity thresholds.

Purity specification Reproducibility Procurement

Fluorescence Quantum Yield Context: Expected Low‑Emission Profile Relative to Aryl‑Ethenyl Analogs

Wieczorek et al. reported fluorescence quantum yields (ΦF) of 10⁻⁴–10⁻⁵ for three 2‑arylethenyl‑substituted 1,4‑diazepine‑2,3‑dicarbonitriles [1]. The low ΦF is attributed to efficient non‑radiative decay pathways associated with the flexible diazepine ring and the electron‑withdrawing dicyanomethylene motif. Although ΦF has not been experimentally determined for the 4‑chlorophenyl analog, the structural similarity (absence of extended π‑conjugation through a styryl linker) suggests a comparably low or even lower quantum yield, consistent with the general class photophysics. This inference positions the compound as a weak fluorophore in solution, a property that must be factored into assay designs relying on fluorescence readouts.

Photophysics Fluorescence Excited‑state behaviour

Synthetic Tractability and Scalability: DAMN‑Derived Core Versus Multi‑Step Benzodiazepine Routes

The 1,4‑diazepine‑2,3‑dicarbonitrile core is accessed via condensation of diaminomaleonitrile (DAMN) with ketones or aldehydes, a convergent two‑component strategy that contrasts with the multi‑step linear syntheses required for many benzodiazepine analogs [1]. While specific yield data for the 4‑chlorophenyl/methyl derivative are not publicly disclosed, the DAMN route is well established in the literature for generating diverse 5,7‑disubstituted libraries in a single synthetic operation. This convergent approach offers inherent advantages in step count and functional‑group tolerance over traditional benzodiazepine syntheses, which typically require 4–6 steps, protecting‑group manipulations, and chromatographic purification of intermediates.

Synthetic chemistry Scalability Cost‑effectiveness

High‑Confidence Application Scenarios for 7‑(4‑Chlorophenyl)‑5‑methyl‑6,7‑dihydro‑1H‑1,4‑diazepine‑2,3‑dicarbonitrile (861209‑95‑2) Based on Quantitative Evidence


Reference Standard for 1,4‑Diazepine‑2,3‑dicarbonitrile Library Quality Control

The availability of authenticated FTIR and Raman spectra (KnowItAll Library, Sadtler DW1770) [1] and a defined commercial purity specification (≥95–98%) makes this compound suitable as a reference standard for identity verification of other 5,7‑disubstituted diazepine‑dicarbonitrile analogs. Procurement of the Bionet Collection‑sourced material (2W‑0205) enables cross‑laboratory reproducibility of spectroscopic benchmarks.

Low‑Fluorescence Scaffold for Interference‑Sensitive Bioassays

Class‑level photophysical data indicate that 1,4‑diazepine‑2,3‑dicarbonitriles exhibit very low fluorescence quantum yields (ΦF ≈ 10⁻⁴–10⁻⁵) [2]. Researchers performing fluorescence‑polarization, FRET, or time‑resolved fluorescence assays can therefore select this compound as a low‑background scaffold, provided that structure‑specific validation of ΦF in the assay buffer is conducted prior to large‑scale screening.

Cost‑Effective Starting Material for Focused Diazepine Library Synthesis

The convergent DAMN‑based synthesis of the 1,4‑diazepine‑2,3‑dicarbonitrile core [2] enables rapid generation of 7‑aryl and 5‑alkyl/aryl variants. Procurement of gram‑quantities of the 4‑chlorophenyl derivative at defined purity allows medicinal chemistry teams to use it as a late‑stage diversification intermediate or as a parent scaffold for parallel SAR exploration, reducing overall library construction time.

Pre‑Competitive Probe for Nitrile‑Containing Heterocycle Drug‑Discovery Programs

The 2,3‑dicyanomethylene motif is a recognized pharmacophore element in several bioactive series. The compound’s commercial availability at 95–98% purity and documented spectroscopic identity [1] position it as a pre‑competitive probe for target‑based screening against enzymes or receptors where nitrile‑bearing heterocycles have shown preliminary hit activity. Users must independently verify biological activity and selectivity in their specific assay context.

Quote Request

Request a Quote for 7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.